Trimethylolethane trilaurate

Catalog No.
S14306852
CAS No.
67873-95-4
M.F
C41H78O6
M. Wt
667.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylolethane trilaurate

CAS Number

67873-95-4

Product Name

Trimethylolethane trilaurate

IUPAC Name

[3-dodecanoyloxy-2-(dodecanoyloxymethyl)-2-methylpropyl] dodecanoate

Molecular Formula

C41H78O6

Molecular Weight

667.1 g/mol

InChI

InChI=1S/C41H78O6/c1-5-8-11-14-17-20-23-26-29-32-38(42)45-35-41(4,36-46-39(43)33-30-27-24-21-18-15-12-9-6-2)37-47-40(44)34-31-28-25-22-19-16-13-10-7-3/h5-37H2,1-4H3

InChI Key

PBHKDCBZJONOSA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(C)(COC(=O)CCCCCCCCCCC)COC(=O)CCCCCCCCCCC

Trimethylolethane trilaurate is an ester derived from trimethylolethane and lauric acid, characterized by the chemical formula C41H78O6C_{41}H_{78}O_{6}. This compound features three lauric acid chains attached to the trimethylolethane backbone, making it a triester. Trimethylolethane itself is a triol, known for its three hydroxyl groups, which contribute to the stability and versatility of its esters. Trimethylolethane trilaurate is recognized for its resistance to heat, light, hydrolysis, and oxidation, making it suitable for various applications in industrial and research settings .

  • Hydrolysis: In the presence of water and an acid or base catalyst, trimethylolethane trilaurate can be hydrolyzed back into trimethylolethane and lauric acid.
  • Oxidation: The ester groups can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids and other oxidation products.
  • Reduction: Although less common, the ester groups may be reduced to alcohols using reducing agents like lithium aluminum hydride.

The general reaction for hydrolysis can be represented as follows:

Trimethylolethane trilaurate+3H2OTrimethylolethane+3Lauric Acid\text{Trimethylolethane trilaurate}+3\text{H}_2\text{O}\rightarrow \text{Trimethylolethane}+3\text{Lauric Acid}

Common reagents for these reactions include acidic or basic conditions for hydrolysis and strong oxidizing agents such as potassium permanganate for oxidation.

Research has indicated that trimethylolethane trilaurate exhibits biocompatibility, making it a candidate for applications in drug delivery systems. Its ability to form stable emulsions suggests potential use in pharmaceutical formulations, particularly for controlled-release drug delivery. Studies have explored its effectiveness in encapsulating active pharmaceutical ingredients, enhancing bioavailability while maintaining stability .

Trimethylolethane+3Lauric AcidTrimethylolethane Trilaurate+3Water\text{Trimethylolethane}+3\text{Lauric Acid}\rightarrow \text{Trimethylolethane Trilaurate}+3\text{Water}

In industrial settings, continuous esterification processes are employed to enhance production efficiency. Reactants are continuously fed into a reactor where they are heated and mixed, with water being removed to drive the reaction toward completion .

Trimethylolethane trilaurate finds utility in several domains:

  • Chemistry: Serves as a plasticizer in polymer production due to its thermal stability.
  • Biology: Investigated for drug delivery systems owing to its biocompatibility.
  • Medicine: Used in pharmaceutical formulations for controlled-release applications.
  • Industry: Employed in lubricants, coatings, and adhesives due to its excellent thermal and oxidative stability .

Interaction studies involving trimethylolethane trilaurate have focused on its compatibility with various solvents and active ingredients used in pharmaceuticals. Its ability to form stable emulsions is particularly noteworthy, suggesting that it can effectively encapsulate drugs while enhancing their solubility and bioavailability. Additionally, studies have examined its interactions with polymers and other materials used in coatings and adhesives .

Trimethylolethane trilaurate shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundStructure TypeKey Features
Trimethylolpropane triesterTriesterWidely used as a building block in resins; similar stability characteristics.
Trimethylolpropane trimethacrylateTriacrylateUsed in coatings; offers different reactivity due to acrylate groups.
Trimethylolpropane triacetateTriacetateUsed as a plasticizer; similar applications but with different properties due to acetate groups.
Trimethylolethane triacetateTriacetateSimilar uses in plastics but differs in thermal properties compared to trilaurate.

Each of these compounds exhibits unique properties that make them suitable for specific applications while sharing foundational characteristics with trimethylolethane trilaurate .

XLogP3

16

Hydrogen Bond Acceptor Count

6

Exact Mass

666.57984020 g/mol

Monoisotopic Mass

666.57984020 g/mol

Heavy Atom Count

47

General Manufacturing Information

Dodecanoic acid, 1,1'-[2-methyl-2-[[(1-oxododecyl)oxy]methyl]-1,3-propanediyl] ester: INACTIVE

Dates

Last modified: 08-10-2024

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